molecular formula C18H16N6O2S B2875451 3-(4-oxoquinazolin-3(4H)-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide CAS No. 2034381-73-0

3-(4-oxoquinazolin-3(4H)-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide

Cat. No. B2875451
CAS RN: 2034381-73-0
M. Wt: 380.43
InChI Key: SRVVGKOPMBXBQO-UHFFFAOYSA-N
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Description

3-(4-oxoquinazolin-3(4H)-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide is a useful research compound. Its molecular formula is C18H16N6O2S and its molecular weight is 380.43. The purity is usually 95%.
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Scientific Research Applications

Antitumor and Anticancer Activity The exploration into quinazolinone derivatives has also extended into their antitumor and anticancer activities. Studies have shown that certain quinazolinone analogues exhibit broad-spectrum antitumor activity and, in some cases, demonstrate enhanced potency compared to standard treatments like 5-FU. The incorporation of triazole and thiophene moieties has contributed to the observed potent activities against specific cancer cell lines, offering insights into the structural-activity relationships that govern their efficacy (Al-Suwaidan, Abdel-Aziz, Shawer, Ayyad, Alanazi, El-Morsy, Mohamed, Abdel-Aziz, El-Sayed, & El-Azab, 2016).

Antimicrobial and Antibacterial Properties Further research into quinazolinone compounds has revealed their potential as antimicrobial and antibacterial agents. Synthesis of new derivatives has led to the identification of compounds with significant activities against a variety of bacterial and fungal strains, highlighting the versatility of quinazolinone-based structures in addressing microbial resistance. The ability to modify and enhance these compounds for targeted antimicrobial action presents a promising avenue for the development of new therapeutic agents (Desai, Dodiya, & Shihora, 2011).

Luminescent Properties for Imaging and Sensing Quinazolinone derivatives have also been investigated for their luminescent properties, particularly in the context of lanthanide ion complexes. These studies have opened up potential applications in imaging and sensing, where the unique luminescent characteristics of these compounds can be utilized for diagnostic and analytical purposes. The development of thiophene-derivatized quinazolinones that exhibit high luminescence efficiency underscores the potential of these compounds in the fields of bioimaging and molecular diagnostics (de Bettencourt-Dias, Viswanathan, & Rollett, 2007).

Mechanism of Action

Target of Action

Quinazolinone derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory and analgesic effects

Mode of Action

The exact mode of action of this compound is currently unknown. Quinazolinone derivatives have been reported to inhibit cox-1/2, which are key enzymes in the inflammatory response . This suggests that the compound may exert its effects by modulating these enzymes.

Biochemical Pathways

The compound is likely to affect the biochemical pathways associated with inflammation and pain, given its reported anti-inflammatory and analgesic properties

Result of Action

Given its reported anti-inflammatory and analgesic properties , it can be inferred that the compound may reduce inflammation and alleviate pain at the molecular and cellular levels.

properties

IUPAC Name

3-(4-oxoquinazolin-3-yl)-N-[(1-thiophen-2-yltriazol-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O2S/c25-16(19-10-13-11-24(22-21-13)17-6-3-9-27-17)7-8-23-12-20-15-5-2-1-4-14(15)18(23)26/h1-6,9,11-12H,7-8,10H2,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRVVGKOPMBXBQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCC3=CN(N=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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